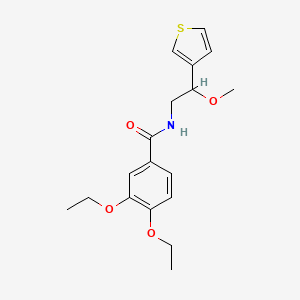

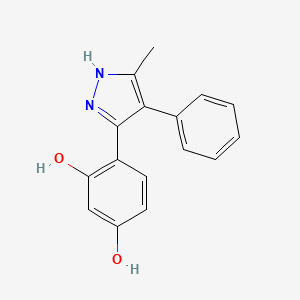

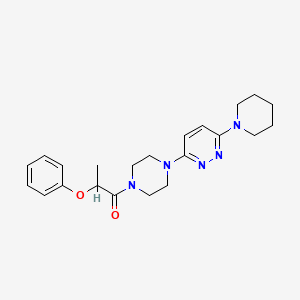

![molecular formula C12H13N5O4 B2483397 2-(1,6,7-三甲基-2,4-二氧代-1,3,5-三氢-4-咪唑啉[1,2-h]嘌呤-8-基)乙酸 CAS No. 1021030-15-8](/img/structure/B2483397.png)

2-(1,6,7-三甲基-2,4-二氧代-1,3,5-三氢-4-咪唑啉[1,2-h]嘌呤-8-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as those containing the imidazo[1,2-a]purine or imidazolino[1,2-h]purine moieties, typically involves multistep organic synthesis procedures. A notable method includes solid-supported synthesis for the generation of N,N-disubstituted imidazopurines, employing strategies like immobilization, conversion of adenine base, reductive amination, N-alkylation or N-acylation, and acidolytic cleavage from the support (Karskela & Lönnberg, 2006). Such methodologies underscore the complexity and versatility of synthesizing compounds within this chemical class.

Molecular Structure Analysis

The structure of imidazopurine derivatives, closely related to 2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)acetic acid, often features a complex arrangement of nitrogen, carbon, and other atoms creating a heterocyclic core. This core is crucial for the compound's interaction with biological molecules. Techniques like X-ray crystallography have been instrumental in determining the stereochemical structures of such compounds, providing insights into their three-dimensional configuration and potential interaction sites (Kanai et al., 1993).

Chemical Reactions and Properties

Imidazopurine and related compounds exhibit a variety of chemical behaviors, including reductive amination, N-alkylation, and the ability to undergo cyclization reactions. These chemical reactions are pivotal for the modification of the core structure, allowing for the synthesis of derivatives with varied biological activities. The ability of these compounds to participate in such reactions underlines their chemical versatility and potential as scaffolds for further chemical modifications (Shestakov et al., 2007).

科学研究应用

化学相互作用和晶体结构

Bhatti等人(2011年)的研究探讨了相关化合物的晶体结构,通过氢键相互作用来研究组分之间的相互作用。这项研究为类似化合物的分子结构和相互作用提供了见解(Bhatti et al., 2011)。

催化应用

Nazari等人(2014年)讨论了使用相关的咪唑基乙酸作为高效、绿色的双功能有机催化剂合成特定化合物。这突显了它在绿色化学和催化应用中的潜力(Nazari et al., 2014)。

生物活性化合物的合成

El Kayal等人(2019年)详细描述了使用乙酸衍生物进行新化合物的合成,用于抗癫痫活性研究,展示了其在开发生物活性物质方面的实用性(El Kayal et al., 2019)。

抗病毒和细胞毒应用

Hořejší等人(2006年)合成并评估了包括咪唑啉[1,2-h]嘌呤-8-基乙酸衍生物在内的化合物,用于抗病毒和细胞毒活性研究,揭示了其在抗病毒研究中的潜力(Hořejší等人,2006年)。

晶体工程和与金属离子的相互作用

Mohapatra和Verma(2016年)描述了修改后的嘌呤配体的设计和合成,包括2-(2-氨基-9H-嘌呤-9-基)乙酸。他们的工作侧重于与过渡金属离子的相互作用,这对晶体工程很重要(Mohapatra & Verma, 2016)。

抗炎化合物的合成

Madhura等人(2014年)利用与目标化学品结构相关的化合物合成具有抗炎活性的化合物。这表明了它在制药合成中的相关性(Madhura et al., 2014)。

仿生氧化催化

Leduc等人(1988年)探索了使用咪唑衍生物进行生物模拟电化学系统氧化烃的研究。这项研究表明了在模拟生物过程中的潜在应用(Leduc et al., 1988)。

属性

IUPAC Name |

2-(4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c1-5-6(2)17-8-9(15(3)12(21)14-10(8)20)13-11(17)16(5)4-7(18)19/h4H2,1-3H3,(H,18,19)(H,14,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRHWAKYFRWUCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CC(=O)O)N(C(=O)NC3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/no-structure.png)

![2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2483323.png)

![1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride](/img/structure/B2483328.png)

![1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2483335.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2483336.png)